4-(5-Bromo-2-methoxy-phenoxy)-piperidine
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Overview
Description
4-(5-Bromo-2-methoxy-phenoxy)-piperidine is an organic compound that belongs to the class of piperidines It is characterized by the presence of a bromine atom, a methoxy group, and a phenoxy group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-2-methoxy-phenoxy)-piperidine typically involves the following steps:
Bromination: The starting material, 2-methoxyphenol, undergoes bromination to introduce a bromine atom at the 5-position.
Etherification: The brominated product is then subjected to etherification with piperidine to form the final compound.
The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate or sodium hydroxide to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromo-2-methoxy-phenoxy)-piperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.
Coupling Reactions: The phenoxy group can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidines, while oxidation and reduction can produce corresponding aldehydes, acids, or alcohols.
Scientific Research Applications
4-(5-Bromo-2-methoxy-phenoxy)-piperidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(5-Bromo-2-methoxy-phenoxy)-piperidine involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Bromo-2-methoxyphenoxy)-acetic acid tert-butyl ester
- 2-(5-Bromo-2-methoxyphenoxy)acetonitrile
- (S)-(+)-3-(5-Bromo-2-methoxyphenoxy)tetrahydrofuran
Uniqueness
4-(5-Bromo-2-methoxy-phenoxy)-piperidine is unique due to its specific combination of functional groups and the presence of a piperidine ring. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C12H16BrNO2 |
---|---|
Molecular Weight |
286.16 g/mol |
IUPAC Name |
4-(5-bromo-2-methoxyphenoxy)piperidine |
InChI |
InChI=1S/C12H16BrNO2/c1-15-11-3-2-9(13)8-12(11)16-10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3 |
InChI Key |
WVXWRVZMVHEWMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)OC2CCNCC2 |
Origin of Product |
United States |
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